![molecular formula C19H13ClN4O2 B2836288 1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone CAS No. 477858-10-9](/img/structure/B2836288.png)
1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone is a heterocyclic compound. The unique combination of functional groups and ring structures gives it distinctive properties, making it a subject of interest in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step processes that assemble the different functional groups and heterocyclic rings. A common synthetic route might start with a 4-chlorobenzyl halide, which undergoes nucleophilic substitution to introduce the pyridinone moiety. This step is typically followed by cyclization reactions to form the 1,2,4-oxadiazole ring.
Industrial Production Methods: For industrial production, the process needs to be scalable and cost-effective. This involves optimizing reaction conditions such as temperature, pressure, and solvent use. Catalysts may be employed to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: This compound can undergo oxidation reactions, particularly at the pyridinone ring, forming various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it up to form different structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzyl and pyridine rings, allowing for functionalization.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction may involve hydrides like sodium borohydride or catalytic hydrogenation.
Substitution: Typical reagents include halides or other electrophiles for nucleophilic substitution, and bases or nucleophiles for electrophilic substitution.
Major Products Formed: The major products of these reactions depend on the exact conditions but generally involve functionalized derivatives of the original compound. These could include oxidized, reduced, or substituted variants with modified biological or chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is valuable for studying reaction mechanisms due to its diverse reactivity. It also serves as a building block for synthesizing more complex molecules.
Biology: In biological research, derivatives of this compound are investigated for their potential as bioactive agents, including antimicrobial and anticancer properties.
Medicine: The compound shows promise in medicinal chemistry. Its structural motifs are often found in drugs, leading to investigations into its potential therapeutic effects, particularly as an enzyme inhibitor or receptor modulator.
Industry: Industrially, the compound can be used as an intermediate in the synthesis of dyes, pigments, or other chemical products that require complex aromatic structures.
Mechanism of Action
The mechanism of action for 1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone depends on its specific application. In a biological context, it might act by binding to a specific enzyme or receptor, altering its activity. This interaction could inhibit enzyme function or modulate receptor signaling pathways, leading to a physiological response. The exact molecular targets and pathways vary but often involve critical proteins in disease pathways.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to 1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone include other pyridinones and oxadiazoles, which share some structural elements but differ in their specific substituents and functional groups. Examples include:
1,3,4-Oxadiazole derivatives: Known for their broad spectrum of biological activities.
Pyridinone derivatives: Studied for their pharmacological properties.
Uniqueness: What sets this compound apart is the combination of the 1,2,4-oxadiazole ring with a pyridinone and a chlorobenzyl group. This unique structure provides a specific set of chemical reactivities and biological activities not typically found in other similar compounds.
This compound's multifaceted nature makes it an exciting subject for further research and application in various fields.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2/c20-16-4-1-13(2-5-16)11-24-12-15(3-6-17(24)25)19-22-18(23-26-19)14-7-9-21-10-8-14/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHJOEUNBYOLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
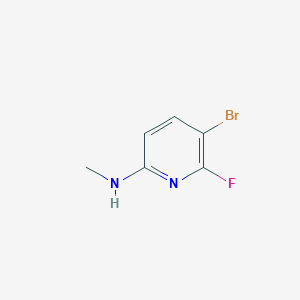
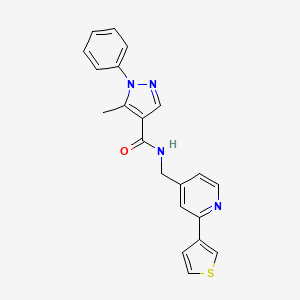
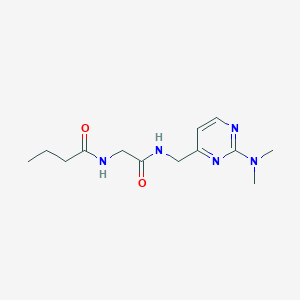
![N-(4-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2836209.png)
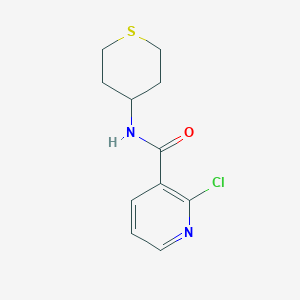

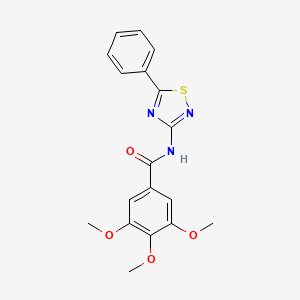
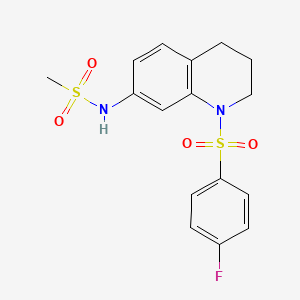

![1,3,9-trimethyl-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2836223.png)
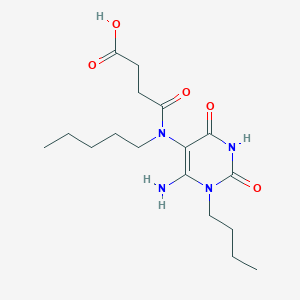
![tert-butyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}carbamate](/img/structure/B2836226.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-fluorobenzamide](/img/structure/B2836227.png)
![2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2836228.png)
